Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate
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Overview
Description
Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate is a complex organic compound that belongs to the class of quinolizine derivatives This compound is characterized by its unique structure, which includes a quinolizine core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolizine core, followed by the introduction of the piperidine and pyridine rings. Key steps in the synthesis may include:
Formation of the Quinolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Pyridine Moiety: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate can be compared with other quinolizine derivatives and piperidine-containing compounds. Similar compounds include:
Pyrazolo[4,3-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Imidazole Containing Compounds: These compounds are known for their therapeutic potential and are used in various drug development programs.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate |
InChI |
InChI=1S/C24H24N4O3/c1-2-31-23(30)19-15-18(20-7-4-6-12-28(20)22(19)29)16-27-13-9-24(17-25,10-14-27)21-8-3-5-11-26-21/h3-8,11-12,15H,2,9-10,13-14,16H2,1H3 |
InChI Key |
IWUQTVNIYIYDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)CN3CCC(CC3)(C#N)C4=CC=CC=N4 |
Origin of Product |
United States |
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